molecular formula C12H9F3N2O B8011671 1-Methyl-4-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde

1-Methyl-4-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B8011671
M. Wt: 254.21 g/mol
InChI Key: XLIKUPPUGWNBJS-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of a trifluoromethyl group in its structure makes it particularly interesting due to the unique properties imparted by this group, such as increased lipophilicity and metabolic stability. This compound has garnered attention in various fields, including pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

1-methyl-4-[3-(trifluoromethyl)phenyl]pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-17-6-10(11(7-18)16-17)8-3-2-4-9(5-8)12(13,14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIKUPPUGWNBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-4-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 3-(trifluoromethyl)benzaldehyde with 1-methyl-1H-pyrazole-3-carboxylic acid hydrazide in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Methyl-4-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.

Scientific Research Applications

1-Methyl-4-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of materials with specific properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde is largely dependent on its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

1-Methyl-4-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde can be compared with other pyrazole derivatives, such as:

    1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-(3-(Trifluoromethyl)phenyl)-1H-pyrazole-3-carbaldehyde: Similar structure but without the methyl group, affecting its reactivity and interaction with biological targets.

The presence of the trifluoromethyl group in this compound makes it unique, providing enhanced stability, lipophilicity, and potential biological activity compared to its analogs.

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